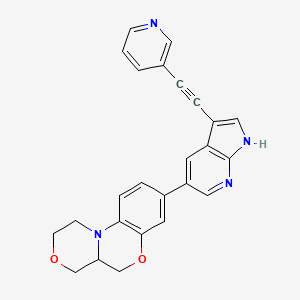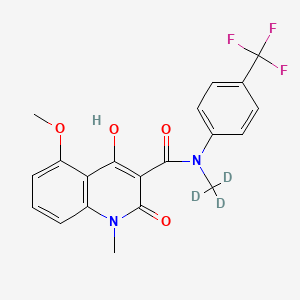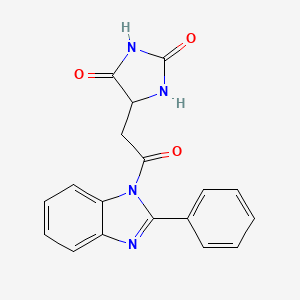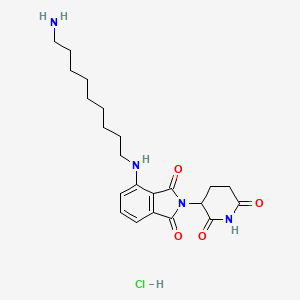
Antiparasitic agent-21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiparasitic agent-21 is a novel compound with significant activity against parasitic infections, particularly those caused by Naegleria fowleri. This compound has shown promising results in preclinical studies, demonstrating excellent blood-brain barrier permeability and selective antiparasitic activity .
Vorbereitungsmethoden
The synthesis of antiparasitic agent-21 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the formation of a core structure, followed by functional group modifications to enhance its antiparasitic properties. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Antiparasitic agent-21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Antiparasitic agent-21 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on parasitic organisms and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat parasitic infections, particularly those affecting the central nervous system.
Industry: Utilized in the development of new antiparasitic drugs and formulations
Wirkmechanismus
The mechanism of action of antiparasitic agent-21 involves the inhibition of key enzymes and pathways essential for the survival of parasitic organisms. It targets specific molecular structures within the parasites, disrupting their metabolic processes and leading to their eventual death. The compound’s ability to cross the blood-brain barrier enhances its efficacy against central nervous system infections .
Vergleich Mit ähnlichen Verbindungen
Antiparasitic agent-21 can be compared with other similar compounds, such as:
Ivermectin: A broad-spectrum antiparasitic agent that inhibits gamma-aminobutyric acid (GABA)-gated chloride channels.
Metronidazole: A nitroimidazole used to treat various parasitic infections.
Praziquantel: An anthelmintic medication effective against parasitic worm infections.
What sets this compound apart is its selective activity against Naegleria fowleri and its excellent blood-brain barrier permeability, making it a unique and promising candidate for treating central nervous system infections .
Eigenschaften
Molekularformel |
C18H22N2O3 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
3-[(4-tert-butylphenyl)methylamino]-5-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O3/c1-18(2,3)13-7-5-12(6-8-13)10-19-15-9-14(23-4)11-20-16(15)17(21)22/h5-9,11,19H,10H2,1-4H3,(H,21,22) |
InChI-Schlüssel |
LGNBLHHDEFNGPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=C(N=CC(=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)



![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)

![D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin](/img/structure/B12375363.png)




![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)

